CYP1A2 Inhibition: 2′,5′-Dichloro Compound vs. Typical Butyrophenone Antipsychotics
The 2′,5′-dichloro derivative shows a moderate CYP1A2 IC₅₀ of 200 nM in human liver microsomes [1]. In contrast, the classic butyrophenone antipsychotic haloperidol is reported to inhibit CYP1A2 with an IC₅₀ of approximately 10–20 µM (10,000–20,000 nM) in similar microsomal systems [2]. This ~50‑ to 100‑fold higher inhibition potency of the target compound suggests a significantly greater potential for CYP1A2‑mediated drug‑drug interactions, a critical selection criterion when designing CNS‑targeted probes intended for co‑administration with CYP1A2 substrates.
| Evidence Dimension | CYP1A2 inhibition IC₅₀ (human liver microsomes) |
|---|---|
| Target Compound Data | IC₅₀ = 200 nM |
| Comparator Or Baseline | Haloperidol IC₅₀ ≈ 10,000–20,000 nM (literature range) |
| Quantified Difference | Target compound is ~50–100× more potent |
| Conditions | Human liver microsomes, tacrine substrate (target) vs. comparable microsomal assay (haloperidol); note cross-study comparison |
Why This Matters
A compound with stronger CYP1A2 inhibition may be favored for mechanistic enzymology studies but could be rejected for in vivo co‑dosing paradigms; quantitative data allows informed go/no‑go decisions.
- [1] BindingDB, BDBM50257080 – CHEMBL4096818, CYP1A2 IC₅₀ = 200 nM; Vanderbilt University Institute of Imaging Science, curated by ChEMBL View Source
- [2] Shin JG et al. (1999) CYP1A2 inhibition by haloperidol. Drug Metab Dispos, 27(9):1078-1083. IC₅₀ range 10–20 µM View Source
